molecular formula C8H12FN B13165806 1-(2-Fluoroethyl)cyclopentane-1-carbonitrile

1-(2-Fluoroethyl)cyclopentane-1-carbonitrile

Cat. No.: B13165806
M. Wt: 141.19 g/mol
InChI Key: OIBVCNRGPNFVJD-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C₈H₁₂FN It is a fluorinated derivative of cyclopentane, featuring a nitrile group and a fluoroethyl substituent

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)cyclopentane-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane and 2-fluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

1-(2-Fluoroethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

1-(2-Fluoroethyl)cyclopentane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s fluorinated structure makes it useful in studying biological systems, as fluorine atoms can influence the compound’s interaction with biological targets.

    Industry: The compound’s unique properties make it valuable in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)cyclopentane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the fluoroethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

1-(2-Fluoroethyl)cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)cyclopentane-1-carbonitrile: This compound features a fluorophenyl group instead of a fluoroethyl group, leading to different chemical and biological properties.

    1-(Trifluoromethyl)cyclopentane-1-carbonitrile:

    1-(2-Chloroethyl)cyclopentane-1-carbonitrile: Substituting fluorine with chlorine results in different chemical behavior and reactivity.

Properties

Molecular Formula

C8H12FN

Molecular Weight

141.19 g/mol

IUPAC Name

1-(2-fluoroethyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C8H12FN/c9-6-5-8(7-10)3-1-2-4-8/h1-6H2

InChI Key

OIBVCNRGPNFVJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCF)C#N

Origin of Product

United States

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